
1-(3-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a bromopropanone moiety
Méthodes De Préparation
The synthesis of 1-(3-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound that contains the trifluoromethylthio group.
Bromination: The aromatic compound undergoes bromination to introduce the bromine atom at the desired position.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group.
Final Step: The final step involves the formation of the propanone moiety through appropriate organic reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product .
Analyse Des Réactions Chimiques
1-(3-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out to convert the bromopropanone moiety into other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Applications De Recherche Scientifique
1-(3-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino group and the trifluoromethylthio group play crucial roles in binding to these targets, influencing the compound’s biological activity. The bromopropanone moiety may also participate in covalent interactions with specific amino acid residues in proteins .
Comparaison Avec Des Composés Similaires
1-(3-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one can be compared with similar compounds such as:
1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one: This compound has a chlorine atom instead of a bromine atom, leading to different reactivity and applications.
1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-2-one:
These comparisons highlight the uniqueness of this compound in terms of its reactivity and applications.
Propriétés
Formule moléculaire |
C10H9BrF3NOS |
|---|---|
Poids moléculaire |
328.15 g/mol |
Nom IUPAC |
1-[3-amino-5-(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H9BrF3NOS/c1-5(11)9(16)6-2-7(15)4-8(3-6)17-10(12,13)14/h2-5H,15H2,1H3 |
Clé InChI |
JMGMYTMWMSGNBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC(=CC(=C1)SC(F)(F)F)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



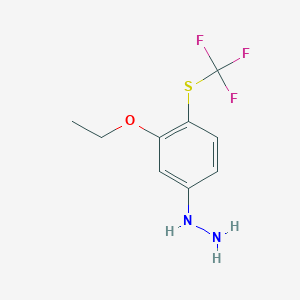
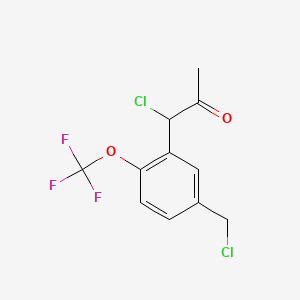
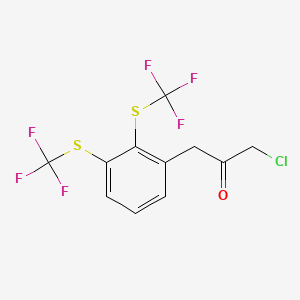

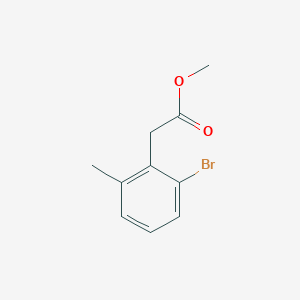
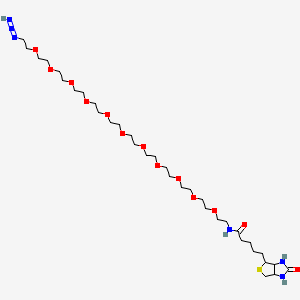

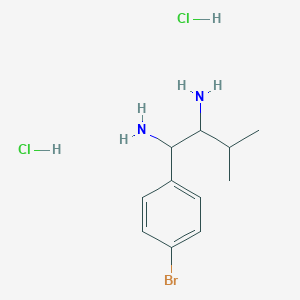
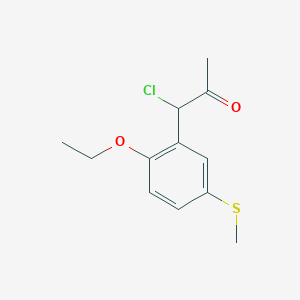
![4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14050562.png)
![(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14050588.png)


